

## R-348 Demonstrates Potent Immunosuppressive Effects in Preclinical Allograft Rejection Models

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#### For Immediate Release

[City, State] – [Date] – New preclinical data validate the potent immunosuppressive effects of **R-348**, a dual inhibitor of Janus kinase 3 (JAK3) and spleen tyrosine kinase (Syk). In rodent models of acute cardiac and chronic airway allograft rejection, **R-348** demonstrated significant efficacy in preventing rejection, comparable or superior to standard immunosuppressive agents. These findings position **R-348** as a promising candidate for further development in transplantation medicine.

**R-348**'s unique mechanism of action, targeting both JAK3 and Syk, allows it to interfere with critical signaling pathways involved in immune cell activation, proliferation, and function. This dual inhibition is believed to contribute to its robust immunosuppressive activity.

## In Vivo Efficacy in a Rat Cardiac Allograft Model

A key study investigated the efficacy of **R-348** in a heterotopic rat cardiac transplantation model.[1][2] **R-348** was administered at various dosages and compared with untreated controls, as well as with established immunosuppressants, rapamycin and tacrolimus.

Key findings from the cardiac allograft study include:

Prolonged Graft Survival: Treatment with R-348 at doses of 20 and 40 mg/kg significantly prolonged allograft survival, comparable to therapeutic doses of rapamycin and tacrolimus.



- Reduced Immune Cell Infiltration: Histological analysis of the transplanted hearts on day 5
  post-transplantation showed that R-348 (40 mg/kg) significantly reduced the infiltration of
  immune cells into the graft tissue, similar to the effect observed with rapamycin (3 mg/kg).[1]
- Suppression of Inflammatory Cytokines: R-348 treatment led to a significant reduction in the intragraft expression of key inflammatory cytokines, indicating a dampened immune response within the allograft.[1]
- Synergistic Effect with Tacrolimus: Combination therapy of R-348 with tacrolimus demonstrated a highly beneficial synergistic interaction in prolonging graft survival.[1]

Treatment Group	Mean Graft Survival (Days)	Histological Rejection Score (ISHLT Grade) at Day 5
Untreated Control	~7	4
R-348 (10 mg/kg)	Not significantly different from control	Not specified
R-348 (20 mg/kg)	Similar to Tacrolimus and Rapamycin	Not specified
R-348 (40 mg/kg)	Similar to Tacrolimus and Rapamycin	Significantly reduced vs.
Rapamycin (3 mg/kg)	Similar to R-348 (20 & 40 mg/kg)	Significantly reduced vs.
Tacrolimus	Similar to R-348 (20 & 40 mg/kg)	Not specified

## Efficacy in a Rat Chronic Airway Allograft Rejection Model

Further validating its immunosuppressive potential, **R-348** was tested in a rat model of chronic airway allograft rejection, a model for obliterative bronchiolitis in lung transplant patients.[3]

Key findings from the chronic rejection study include:



- Inhibition of Airway Obliteration: After 28 days, R-348 at doses of 40 mg/kg and 80 mg/kg significantly inhibited the obliteration of the airway lumen compared to untreated controls.[3]
   The 80 mg/kg dose was noted as toxic.[3]
- Preservation of Epithelial Integrity: R-348 treatment helped in preserving the normal epithelial lining of the transplanted tracheas.[3]
- Reduced Donor-Specific Antibody Levels: The production of donor strain-reactive IgG
  antibodies was significantly decreased in animals treated with R-348 (≥40 mg/kg).[3]

Treatment Group	Luminal Obliteration (%) at Day 28
Untreated Control	100
R-348 (10 mg/kg)	Not significantly different from control
R-348 (20 mg/kg)	Not significantly different from control
R-348 (40 mg/kg)	20.6
R-348 (80 mg/kg)	15.7
Rapamycin (0.75 mg/kg)	Not significantly different from control
Rapamycin (3 mg/kg)	11.6

# Mechanism of Action: Dual Inhibition of JAK3 and Syk Signaling

**R-348**'s efficacy stems from its ability to block two key intracellular signaling pathways in immune cells.

JAK3 Inhibition: Janus kinase 3 is a tyrosine kinase crucial for signaling downstream of receptors for several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that share the common gamma chain (γc).[4][5] These cytokines are essential for the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells. By inhibiting JAK3, R-348 effectively blocks these cytokine-mediated activation signals.[6][7]

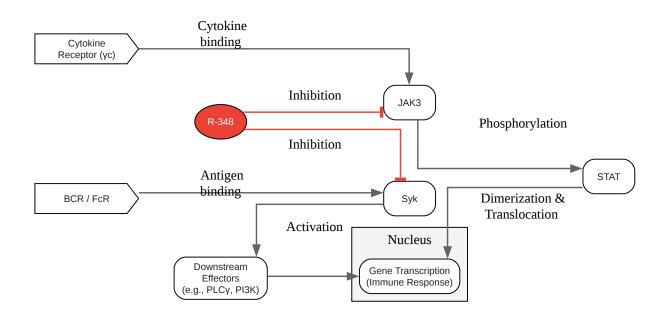


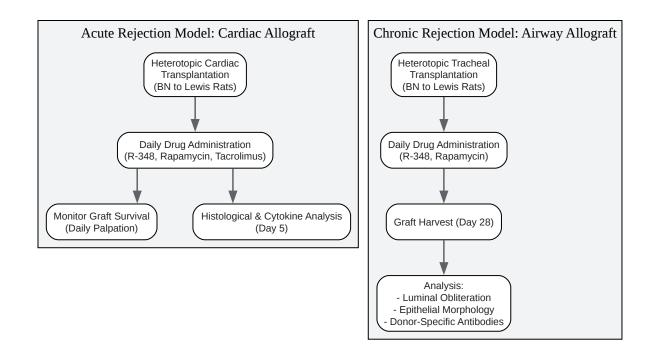




• Syk Inhibition: Spleen tyrosine kinase plays a critical role in signal transduction from various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells and other myeloid cells.[8][9] Inhibition of Syk interferes with B-cell activation and the release of inflammatory mediators from mast cells.[9]









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